2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide
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Overview
Description
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a but-2-ynoyl group and a propylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide typically involves the reaction of piperazine with but-2-ynoic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with N-propylacetamide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(But-2-ynoyl)piperazin-1-yl)-N,N-diethylacetamide
- 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(4-methylphenyl)acetamide
Uniqueness
2-(4-(But-2-ynoyl)piperazin-1-yl)-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H21N3O2 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(4-but-2-ynoylpiperazin-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C13H21N3O2/c1-3-5-13(18)16-9-7-15(8-10-16)11-12(17)14-6-4-2/h4,6-11H2,1-2H3,(H,14,17) |
InChI Key |
XBIYTNCTQFCRDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1CCN(CC1)C(=O)C#CC |
Origin of Product |
United States |
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